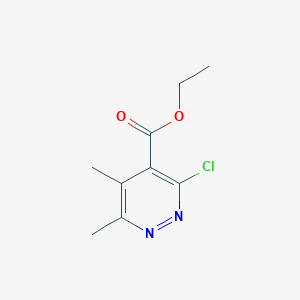

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)6(3)11-12-8(7)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBMQBKCZSNDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC(=C1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935445-81-0 | |

| Record name | ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Using Phosphorus Oxychloride (POCl3)

A common method for chlorination at the 3-position of pyridazine derivatives involves the use of POCl3 under reflux conditions. For example:

- A precursor such as ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate is suspended in POCl3.

- The mixture is heated to reflux for several hours (e.g., 3 to 4 hours).

- Excess POCl3 is removed under reduced pressure.

- The reaction mixture is cooled and carefully treated with methanol to quench the reaction.

- Subsequent aqueous workup involves basification (e.g., with potassium carbonate) and extraction with dichloromethane.

- The organic phase is dried and solvent removed under reduced pressure.

- The crude product is purified by recrystallization from solvents such as 2-propanol to yield the chlorinated ethyl pyridazine carboxylate.

This method yields the chlorinated product in moderate to good yields (e.g., 60% yield reported for related methyl esters) and is applicable to ethyl esters with appropriate adjustments.

Esterification and Substitution Sequence

- Starting materials such as methyl or ethyl 5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylates can be chlorinated at the 3-position using POCl3.

- The chlorinated intermediates are then subjected to methanol or ethanol treatment to form the respective methyl or ethyl esters.

- The sequence ensures selective chlorination without affecting the ester group.

Alternative Preparation Routes from Related Compounds

While direct literature on this compound is limited, analogous preparation methods from related heterocycles provide insights:

- Chlorination of pyrazole carboxylic acid ethyl esters using hydrochloric acid and hydrogen peroxide in dichloroethane solvent under controlled temperatures leads to chlorinated pyrazole derivatives.

- The process involves initial formation of methylated pyrazole esters via reaction with dimethyl carbonate and potassium carbonate under nitrogen atmosphere at elevated temperatures (80–150 °C) and pressures (0.5–1.1 MPa).

- Subsequent chlorination is performed by slow addition of hydrogen peroxide to a mixture of the methylated ester and hydrochloric acid at 20–30 °C, followed by heating at 50–70 °C for several hours.

- Workup includes washing with sodium sulfite, sodium carbonate, and water, drying over anhydrous sodium sulfate, and solvent removal to isolate the chlorinated ethyl ester.

Although this patent specifically addresses pyrazole derivatives, the mechanistic principles and reaction conditions are relevant for pyridazine analogues.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The use of POCl3 is a classical and effective method for introducing chloro substituents on pyridazine rings, especially at the 3-position adjacent to carboxylate groups.

- Reaction conditions must be carefully controlled to avoid over-chlorination or decomposition.

- Quenching POCl3 with alcohols (methanol or ethanol) facilitates ester formation and stabilizes the product.

- Alternative methods involving oxidation-chlorination with hydrogen peroxide and hydrochloric acid provide milder conditions and reduce toxic by-products, as demonstrated in pyrazole analogues.

- Purification typically involves extraction, drying, and recrystallization to achieve high purity products.

- The choice of solvent, temperature, and reaction time significantly affects yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-Chloro-5,6-diarylpyridazine-4-carboxylates (e.g., 3a,b)

- Structure : Replace the 5,6-dimethyl groups with diaryl substituents (e.g., diphenyl in 3a).

- Synthesis : Prepared via refluxing 4-carboethoxy-5,6-diarylpyridazin-3(2H)-ones with phosphoryl chloride (POCl₃), yielding 85–95% of the chlorinated product. This method is scalable and efficient for introducing chloro and ester groups .

- ¹H NMR: Aromatic protons (δ 7.30–7.43 ppm for diphenyl), ethyl ester quartet (δ 4.31 ppm), and triplet (δ 1.20 ppm) for the methyl group . Applications: Serve as precursors for tetrazolo[1,5-b]pyridazines with reported insecticidal activity .

Ethyl 3-Chloro-6-cyclopropylpyridazine-4-carboxylate

- Structure : Features a cyclopropyl group at position 6 instead of methyl or aryl groups.

- Synthesis: Not explicitly described in the evidence, but analogous chlorination methods using POCl₃ are likely applicable.

- Key Data: Molecular Formula: C₁₀H₁₁ClN₂O₂.

Ethyl 4-Chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

- Distinction : The pyridine core reduces aromatic nitrogen content compared to pyridazine, altering electronic properties and reactivity.

Structural and Functional Comparisons

Table 1: Key Properties of Pyridazine Derivatives

Key Observations :

Methyl Groups: Smaller substituents likely improve solubility and metabolic stability compared to diaryl analogs.

Synthetic Flexibility :

- Chlorination with POCl₃ is a universal method for introducing the 3-chloro group in pyridazine esters .

- Ethyl esters serve as versatile handles for further functionalization (e.g., azide reactions to form tetrazolo derivatives) .

Bioactivity :

- Diaryl derivatives (e.g., 3a) exhibit insecticidal activity, while cyclopropyl and methyl analogs may differ in target specificity due to substituent size and electronic effects.

Biological Activity

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- Structure : The compound features a pyridazine ring with a chlorine atom at the 3-position and two methyl groups at the 5 and 6 positions, which enhance its biological activity and chemical versatility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine and carboxylate groups facilitate binding to enzymes or receptors, leading to inhibition or activation of various biological pathways. This compound has been shown to inhibit certain enzymes by binding to their active sites, which can result in reduced inflammation or slowed cancer cell growth.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial properties. Various studies have explored its effectiveness against different bacterial strains, demonstrating notable antimicrobial activity that positions it as a candidate for further medicinal chemistry investigations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have been synthesized and tested against several cancer cell lines, revealing promising results in terms of cytotoxicity and cell growth inhibition.

Case Study: Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological potency .

Table of Biological Activity Data

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Anticancer | HeLa | 12 | |

| Anticancer | A549 | 10 |

Future Directions

Given the promising biological activities observed in various studies, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Structural Modifications : Investigating how changes to the chemical structure can enhance biological activity and reduce potential side effects.

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| POCl₃ molar ratio | 1:1 | Excess POCl₃ increases side products |

| Reflux duration | 4 hours | Shorter times risk incomplete reaction |

| Cooling method | Ice-water quenching | Ensures rapid precipitation |

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| IR (KBr) | 1735 cm⁻¹ | Ester C=O |

| ¹H NMR (DMSO-d₆) | δ 4.31 (q, CH₂), 1.20 (t, CH₃) | Ethyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.